molecular formula C21H27IN4O B5890888 N'-{(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2-(4-IODO-2-METHYLANILINO)PROPANOHYDRAZIDE

N'-{(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2-(4-IODO-2-METHYLANILINO)PROPANOHYDRAZIDE

Cat. No.: B5890888
M. Wt: 478.4 g/mol
InChI Key: VTQKJOSIBSTYNI-OEAKJJBVSA-N
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Description

N’-{(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2-(4-IODO-2-METHYLANILINO)PROPANOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique structure, which includes diethylamino, phenyl, methylidene, iodo, and anilino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2-(4-IODO-2-METHYLANILINO)PROPANOHYDRAZIDE typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-(diethylamino)benzaldehyde and 4-iodo-2-methylaniline, followed by the addition of propanohydrazide. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the condensation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2-(4-IODO-2-METHYLANILINO)PROPANOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Corresponding oxides and hydroxyl derivatives.

    Reduction: Deiodinated derivatives.

    Substitution: Azido or cyano derivatives.

Scientific Research Applications

N’-{(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2-(4-IODO-2-METHYLANILINO)PROPANOHYDRAZIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-{(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2-(4-IODO-2-METHYLANILINO)PROPANOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s diethylamino and iodo groups play crucial roles in binding to active sites, leading to inhibition or activation of specific biochemical pathways. This interaction can result in various biological effects, including modulation of cell signaling and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the iodo group in N’-{(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2-(4-IODO-2-METHYLANILINO)PROPANOHYDRAZIDE makes it unique compared to its analogs. This group enhances its reactivity in substitution reactions and may contribute to its distinct biological activities .

Properties

IUPAC Name

N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2-(4-iodo-2-methylanilino)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27IN4O/c1-5-26(6-2)19-10-7-17(8-11-19)14-23-25-21(27)16(4)24-20-12-9-18(22)13-15(20)3/h7-14,16,24H,5-6H2,1-4H3,(H,25,27)/b23-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQKJOSIBSTYNI-OEAKJJBVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C(C)NC2=C(C=C(C=C2)I)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C(C)NC2=C(C=C(C=C2)I)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27IN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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